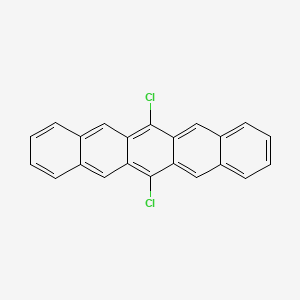

6,13-二氯并五苯

描述

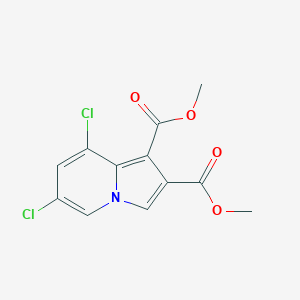

6,13-Dichloropentacene (DCP) is a polycyclic aromatic hydrocarbon . The DCP molecule contains a total of 40 bonds, including 28 non-H bonds, 26 multiple bonds, 26 aromatic bonds, 5 six-membered rings, and 4 ten-membered rings . It consists of 36 atoms: 12 Hydrogen atoms, 22 Carbon atoms, and 2 Chlorine atoms .

Synthesis Analysis

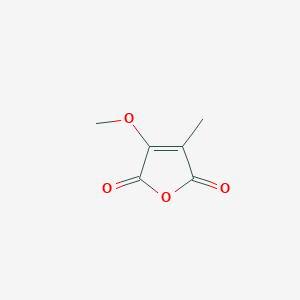

DCP can be synthesized in high yield through a facile method . One approach involves the Suzuki coupling with (4-(methoxycarbonyl)phenyl)boronic acid and subsequent hydrolysis under acidic conditions .Chemical Reactions Analysis

DCP has been used in the synthesis of other compounds. For instance, it was used in the preparation of an engineered assembly of pentacene in a metal–organic framework .Physical And Chemical Properties Analysis

DCP is a black powder . It has a molecular weight of 347.2 g/mol . When crystallized in the form of microribbons obtained by PVT, DCP has shown a field-effect mobility as high as 9 cm² V⁻¹ s⁻¹ .科学研究应用

- DCP is an organic semiconductor that has garnered attention due to its promising field-effect mobility. When crystallized in the form of microribbons obtained by physical vapor transport (PVT), it exhibits a high field-effect mobility of up to 9 cm² V⁻¹ s⁻¹. This mobility is significantly higher than what is observed in crystals grown from solution .

- Polymorphism is an important consideration for organic semiconductors in FETs. The crystal packing significantly affects device performance. Interestingly, DCP shows different polymorphs when grown in the vapor phase compared to crystals grown from solution. Both polymorphs exhibit a π-stacking motif but differ in interplanar distances and molecular displacements along the long axes. The relative location of the HOMO/LUMO coefficients of neighboring molecules in the stack plays a crucial role in determining transport properties .

- A facile method has been developed to synthesize DCP in high yield. The introduction of chlorine substituents in DCP lowers the HOMO energy level and enhances its environmental stability. This modification makes DCP more suitable for practical applications .

- Researchers have explored the interplay of structural dynamics and electronic effects in DCP derivatives. For instance, a two-step synthesis starting from 6,13-dichloropentacene has been used to create specific derivatives. These studies shed light on the relationship between molecular structure and electronic properties .

Organic Semiconductors and Field-Effect Transistors (FETs)

Environmental Stability and Electrochemistry

Structural Dynamics and Electronic Effects

作用机制

Target of Action

6,13-Dichloropentacene (DCP) is a derivative of pentacene and is primarily targeted for use in organic semiconductors . Its primary targets are the electronic structures within these semiconductors, where it plays a crucial role in charge transport .

Mode of Action

DCP interacts with its targets through π-stacking motifs, which are essential for the transport properties of organic semiconductors . The interplanar distances and the displacement of the molecules along the long axes of the molecules differ depending on the polymorph of DCP . The relative location of the HOMO/LUMO coefficients of the neighboring molecules in the stack is also a significant factor .

Biochemical Pathways

The charge transport parameters and carrier mobilities are key factors in these pathways .

Pharmacokinetics

While pharmacokinetics typically refers to the ADME (Absorption, Distribution, Metabolism, Excretion) properties of a drug, in the context of DCP as an organic semiconductor, we can consider its properties in terms of synthesis, stability, and mobility. DCP can be synthesized in high yield . The introduction of chlorine substituents lowers the HOMO energy level and increases the environmental stability of the compound .

Result of Action

The result of DCP’s action is evident in its high mobility, which can reach up to 9.0 cm² V⁻¹ s⁻¹ in ambient conditions . This is one of the highest values reported for organic semiconductors . The mobility can vary depending on the method of crystallization .

Action Environment

The action of DCP is influenced by environmental factors. For instance, DCP shows a much higher field-effect mobility when crystallized in the form of microribbons obtained by physical vapor transport (PVT), in contrast with the much lower mobilities found in crystals grown from solution . This suggests that the environment in which DCP is synthesized and used can significantly influence its action, efficacy, and stability.

未来方向

属性

IUPAC Name |

6,13-dichloropentacene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H12Cl2/c23-21-17-9-13-5-1-2-6-14(13)10-18(17)22(24)20-12-16-8-4-3-7-15(16)11-19(20)21/h1-12H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXOXWZMIZVDFKE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C3C(=CC2=C1)C(=C4C=C5C=CC=CC5=CC4=C3Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H12Cl2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20505481 | |

| Record name | 6,13-Dichloropentacene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20505481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

347.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

59156-92-2 | |

| Record name | 6,13-Dichloropentacene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20505481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Bromo-1-[4-(piperidin-1-ylsulfonyl)phenyl]ethanone](/img/structure/B3054179.png)

![2-Bromo-1-[4-(morpholin-4-ylsulfonyl)phenyl]ethanone](/img/structure/B3054185.png)

![4-[4-(Trifluoromethyl)phenyl]-1,2,3,6-tetrahydropyridine hydrochloride](/img/structure/B3054191.png)